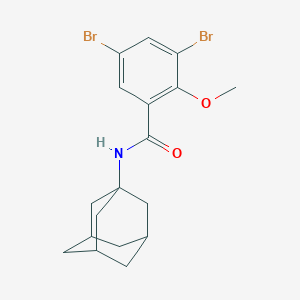![molecular formula C26H24N2O4S B301824 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide](/img/structure/B301824.png)
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide, also known as MNSA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MNSA has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. In
Mecanismo De Acción
The exact mechanism of action of 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide is not fully understood. However, it has been suggested that 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, thereby reducing inflammation and pain. In addition, 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has been found to exhibit anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. In addition, 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has been extensively studied, and its pharmacological properties are well characterized. However, there are also some limitations to using 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide in lab experiments. For example, 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide may exhibit off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide. One area of research could focus on developing more potent and selective COX-2 inhibitors based on the structure of 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide. Another area of research could focus on exploring the anti-cancer effects of 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide in more detail, with the aim of developing new cancer therapies. Finally, research could also focus on exploring the potential applications of 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide in other areas of medicine, such as neurodegenerative diseases or cardiovascular disease.
In conclusion, 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. While there are some limitations to using 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide in lab experiments, it has several advantages, including its ease of synthesis and well-characterized pharmacological properties. Future research on 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide could focus on developing new COX-2 inhibitors, exploring its anti-cancer effects in more detail, and exploring its potential applications in other areas of medicine.
Métodos De Síntesis
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide is synthesized through a multi-step process involving the reaction of 4-methylaniline with 4-methoxybenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-naphthylacetic acid. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Propiedades
Nombre del producto |
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide |
|---|---|
Fórmula molecular |
C26H24N2O4S |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C26H24N2O4S/c1-19-7-11-23(12-8-19)28(33(30,31)25-15-13-24(32-2)14-16-25)18-26(29)27-22-10-9-20-5-3-4-6-21(20)17-22/h3-17H,18H2,1-2H3,(H,27,29) |
Clave InChI |
BXKMNUGJIZMARZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)
![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)
![3,5-dibromo-N-{[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B301756.png)
![7-(2,3-dimethoxyphenyl)-10-[(1-ethyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301757.png)

![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-2-(phenylimino)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301760.png)
![Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301764.png)